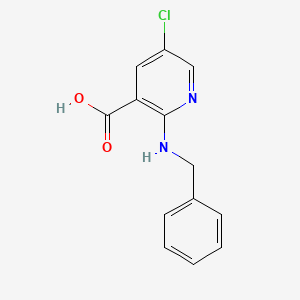

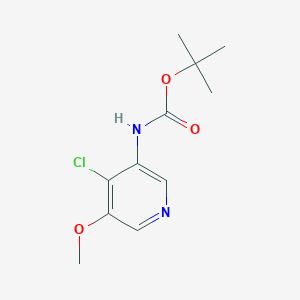

2-(Benzylamino)-5-chloronicotinic acid

Vue d'ensemble

Description

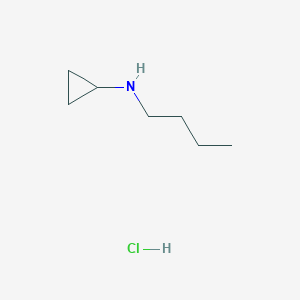

Benzylamine is an organic compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Chloronicotinic acid, also known as 5-chloronicotinic acid, is a derivative of nicotinic acid, where a chlorine atom is substituted at the 5th position.

Synthesis Analysis

The synthesis of benzylamine can be achieved by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . The synthesis of chloronicotinic acid or its derivatives is not well-documented in the available literature.Molecular Structure Analysis

Benzylamine is a simple molecule with a benzyl group attached to an amine functional group . The structure of chloronicotinic acid would be similar to nicotinic acid, but with a chlorine atom at the 5th position.Chemical Reactions Analysis

Amines, such as benzylamine, are known to react with acids to form salts soluble in water . They can also undergo reactions like alkylation and acylation .Physical And Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor. It is miscible in water and has a boiling point of 185 °C . The physical and chemical properties of chloronicotinic acid are not well-documented in the available literature.Applications De Recherche Scientifique

Medicine: Therapeutic Agent Development

2-(Benzylamino)-5-chloronicotinic acid may serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its structural complexity allows for modifications that can lead to the development of new drugs with potential therapeutic applications, such as anticancer, anti-Alzheimer’s, and antimicrobial agents .

Biotechnology: Enzyme Inhibition Studies

In biotechnological research, this compound could be used to study enzyme interactions due to its potential inhibitory properties. It might help in understanding the mechanism of action of enzymes and in the development of enzyme inhibitors that can be used to treat various diseases .

Agriculture: Plant Growth Regulation

Research in agriculture could explore the use of 2-(Benzylamino)-5-chloronicotinic acid as a growth regulator or a protective agent against pests and diseases. Its chemical properties might influence plant metabolism and growth, leading to improved crop yields and resistance .

Material Science: Polymer Synthesis

This compound could be utilized in material science for the synthesis of novel polymers. Its incorporation into polymer chains can impart unique physical and chemical properties, making it valuable for creating advanced materials with specific applications .

Environmental Science: Pollution Remediation

In environmental science, 2-(Benzylamino)-5-chloronicotinic acid might be studied for its role in pollution remediation processes. Its chemical structure could interact with pollutants, aiding in their breakdown or removal from the environment .

Analytical Chemistry: Chromatography

Analytical chemists might investigate the use of 2-(Benzylamino)-5-chloronicotinic acid in chromatography as a standard or a derivative for the separation and analysis of complex mixtures, enhancing the detection of specific analytes .

Pharmacology: Drug Metabolism Research

In pharmacology, this compound could be important in studying drug metabolism and pharmacokinetics. It may serve as a model compound to understand how drugs are metabolized in the body and to develop better dosing regimens .

Chemical Engineering: Process Optimization

Chemical engineers might explore the use of 2-(Benzylamino)-5-chloronicotinic acid in process optimization. Its properties can be crucial in designing efficient chemical processes for the large-scale production of various chemicals .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mode of action of 2-(Benzylamino)-5-chloronicotinic acid remains unknown. It’s known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The area under the plasma concentration-time curve (AUC) of such compounds is dose-dependent .

Result of Action

Similar compounds, such as prl-8-53, a nootropic substituted phenethylamine, have been shown to act as a hypermnesic drug in humans .

Action Environment

It’s known that similar compounds, such as those used in suzuki–miyaura coupling, have their success originating from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Propriétés

IUPAC Name |

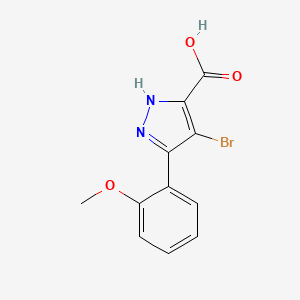

2-(benzylamino)-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQADNLMTCSYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-5-chloronicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440112.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)

![N-[(3-Benzyloxypyridin-2-YL)methyl]formamide](/img/structure/B1440123.png)

![3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440124.png)

![5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1440127.png)

![4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid](/img/structure/B1440129.png)